1-[4-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride
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Overview
Description
1-[4-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an aminoethoxy group attached to a phenyl ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride typically involves the reaction of 4-(2-aminoethoxy)benzaldehyde with an appropriate ketone under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization to obtain the final compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize impurities, and the final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like halides, thiols, and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions, which are crucial for its applications in medicine and biology .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride
- 1-(4-Amino-2-hydroxyphenyl)ethan-1-one
- 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride
Uniqueness
1-[4-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride stands out due to its unique aminoethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies that require unique functional groups .
Properties
Molecular Formula |
C10H14ClNO2 |
---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
1-[4-(2-aminoethoxy)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-8(12)9-2-4-10(5-3-9)13-7-6-11;/h2-5H,6-7,11H2,1H3;1H |
InChI Key |
UZQYNSYMPIWTID-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCN.Cl |
Origin of Product |
United States |
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